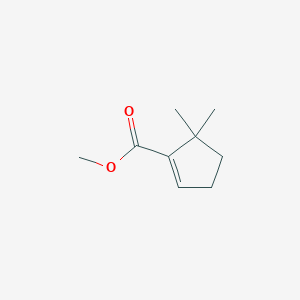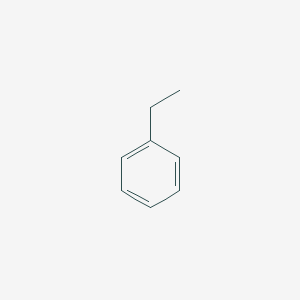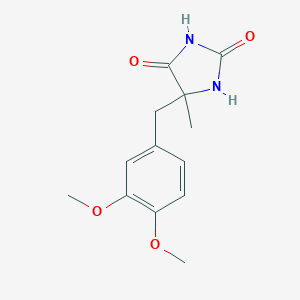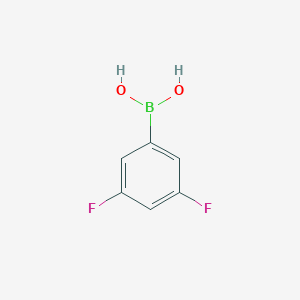
3,5-二氟苯硼酸
概述
描述
3,5-Difluorophenylboronic acid (3,5-DFPBA) is a boronic acid derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. The presence of fluorine atoms influences the acidity and reactivity of the boronic acid group, as well as the overall physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of 3,5-difluorophenylboronic acid is not directly described in the provided papers. However, a related compound, 3,5-difluorophenylacetic acid, was prepared from 3,5-difluoro-bromobenzene by a Grignard reaction followed by hydrolysis and reduction, with an overall yield of 68% . This method could potentially be adapted for the synthesis of 3,5-DFPBA by using a suitable boron reagent in place of diethyl oxalate.
Molecular Structure Analysis
The molecular and spectroscopic properties of 3,5-DFPBA were investigated using various techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. The structure was optimized using DFT calculations, and the effects of hydrogen bonding in the dimeric form were discussed. The introduction of fluorine atoms was found to influence the molecular properties significantly .
Chemical Reactions Analysis
While the specific reactions of 3,5-DFPBA are not detailed in the provided papers, boronic acids, in general, are known to participate in various organic reactions. For instance, trifluoromethylphenylboronic acids exhibit high resistance to protodeboronation and are used in Suzuki cross-coupling reactions . Similarly, 3,5-DFPBA could potentially be used in such reactions due to the boronic acid moiety's ability to form stable complexes with transition metals and act as a coupling partner.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-DFPBA were extensively characterized. The compound's spectroscopic data were obtained from DFT calculations, and the effects of the boric acid group and halogen substitutions were investigated. The electronic properties, such as HOMO and LUMO energies, were determined by TD-DFT calculations. Additionally, the compound's nonlinear optical properties (NLO) and thermodynamic features were analyzed, providing a comprehensive understanding of its behavior under various conditions .
科学研究应用
光谱性质和结构分析
3,5-二氟苯硼酸(3,5-DFPBA)已被广泛研究其光谱性质。Karabacak等人(2014年)使用FT-IR、FT-Raman、UV–Vis、1H和13C NMR等各种光谱技术进行了详细分析。他们还采用密度泛函理论(DFT)和时间相关密度泛函理论(TD-DFT)来理解电子性质、分子间的O–H⋯O氢键结合、硼酸基团和卤素取代对分子的影响。这项研究对于理解3,5-DFPBA的分子结构和光谱行为 (Karabacak et al., 2014) 有重要贡献。
有机合成中的催化作用
3,5-DFPBA在有机合成中显示出催化作用。Ishihara等人(2001年)合成了3,5-DFPBA的衍生物,即3,5-双(全氟癸基)苯硼酸,并证明其在直接酰胺缩合反应中作为“绿色”催化剂的有效性。这突显了3,5-DFPBA在环境友好化学合成中的潜力 (Ishihara et al., 2001)。
共价有机框架(COFs)
在材料科学领域,3,5-DFPBA已被用于合成共价有机框架(COFs)。Côté等人(2005年)设计并合成了使用苯基二硼酸等衍生物的COFs,包括3,5-DFPBA。这些COFs表现出高热稳定性、永久孔隙性和高比表面积,使它们在气体存储和催化等各种应用中具有价值 (Côté等人,2005年)。
锂离子电池中的电解质添加剂
3,5-DFPBA衍生物中的硼中心是强Lewis酸,可以作为阴离子受体。Chen和Amine(2007年)报告了一种衍生物,即2-(全氟苯基)-四氟-1,3,2-苯并二氧硼烷,作为锂离子电池的双功能电解质添加剂。这种添加剂有助于过充保护,并有助于溶解电池运行期间生成的LiF,显示了3,5-DFPBA衍生物在先进电池技术中的潜力 (Chen & Amine, 2007)。
安全和危害
3,5-Difluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified under Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
属性
IUPAC Name |
(3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQBQRYFWNIDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370229 | |
| Record name | 3,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorophenylboronic acid | |
CAS RN |
156545-07-2 | |
| Record name | (3,5-Difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156545-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

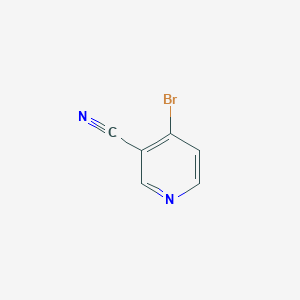
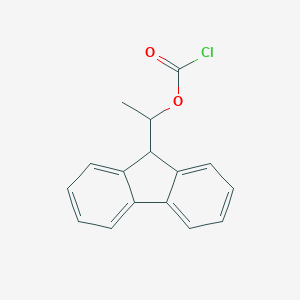
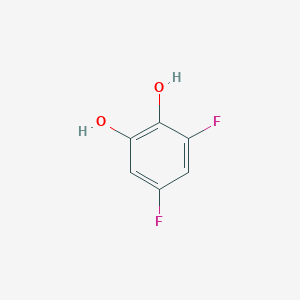
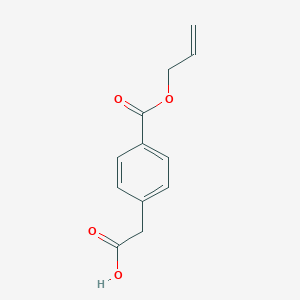
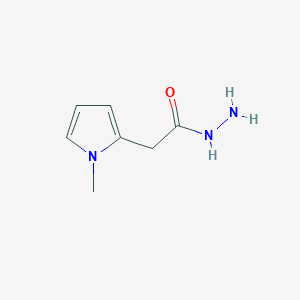
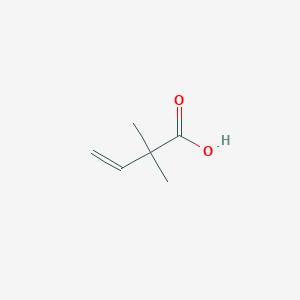
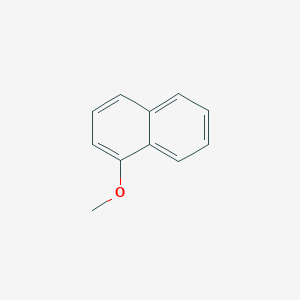
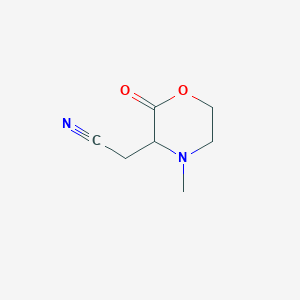
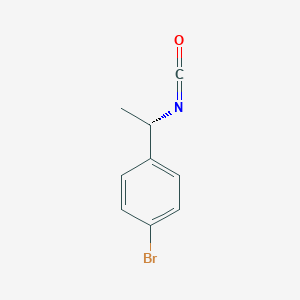
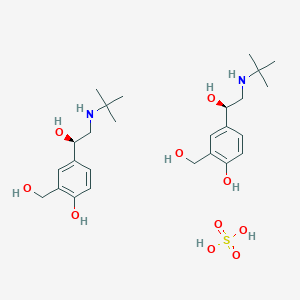
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
